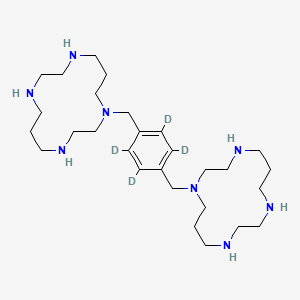

Plerixafor-d4

Vue d'ensemble

Description

Plerixafor-d4 est une forme deutérée du plerixafor, un inhibiteur de petite molécule du récepteur de la chimiokine C-X-C de type 4 (CXCR4). Il est principalement utilisé en association avec le facteur de stimulation des colonies de granulocytes (G-CSF) pour mobiliser les cellules souches hématopoïétiques dans le sang périphérique afin de les collecter et de les transplanter de manière autologue chez les patients atteints de lymphome non hodgkinien et de myélome multiple .

Applications De Recherche Scientifique

Plerixafor-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to mobilize hematopoietic stem cells for autologous transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma . Additionally, it has been explored for its potential in treating other hematological malignancies and in the study of stem cell biology .

Mécanisme D'action

Plerixafor-d4 exerce ses effets en inhibant le récepteur de la chimiokine C-X-C de type 4 (CXCR4) sur les cellules CD34+, bloquant ainsi la liaison de son ligand, le facteur 1α dérivé des cellules stromales (SDF-1α). Cette inhibition perturbe le trafic et le retour des cellules souches hématopoïétiques dans la moelle osseuse, ce qui entraîne leur mobilisation dans le sang périphérique .

Analyse Biochimique

Biochemical Properties

Plerixafor-d4, like Plerixafor, is a partial antagonist of chemokine receptor 4 (CXCR4) with IC50 values ranging from 0.02 to 0.13 µg/ml for inhibiting calcium flux in peripheral blood mononuclear cells (PBMCs), various types of T cells, and mouse lymphocytic leukemia cells . It selectively blocks CXCR4 over other chemokine receptors .

Cellular Effects

This compound has been shown to decrease infectious virus content in the supernatant of Jurkat cells chronically infected with HIV-1 (III B) (EC50 = 0.02 µg/ml) . It rapidly mobilizes murine and human hematopoietic stem and murine long-term repopulating cells for transplantation alone and, with a synergistic effect, when used in combination with G-CSF . This compound also increases T cell trafficking in mouse blood, spleen, and central nervous system .

Molecular Mechanism

As an inhibitor of CXCR4, this compound blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Plerixafor, the non-deuterated form, has been shown to be effective in mobilizing hematopoietic stem cells in both poor and good mobilizers, and is superior to granulocyte-colony stimulating factor alone .

Dosage Effects in Animal Models

In animal studies, Plerixafor exposure resulted in increased resorptions, post-implantation loss, and fetal abnormalities, as well as decreased fetal weight, delayed skeletal development, and fetal death at doses ten times the expected human dose .

Metabolic Pathways

This compound is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes, including 1A2, 2C9, 2C19, 2D6, and 3A4 . It is metabolically stable .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Plerixafor, the non-deuterated form, is known to be widely distributed, with high/sustained levels in the liver, kidney, spleen, injection site, epiphyseal plate, and cartilage .

Subcellular Localization

Given its role as a CXCR4 antagonist, it is likely to be found wherever CXCR4 is expressed, which includes various cell types and tissues throughout the body .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du plerixafor implique la réaction du 1,4,8,11-tétraazacyclotétradécane avec le chlorure de paratoluènesulfonyle, suivie d’une réaction de pontage avec l’alpha,alpha’-dibromoxylène dans l’acétonitrile anhydre sous l’action d’un agent liant les acides. La dernière étape implique une déprotection dans un mélange acide pour obtenir du plerixafor brut, qui est ensuite raffiné pour obtenir un produit de haute pureté .

Méthodes de production industrielle : La production industrielle du plerixafor suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Le procédé implique une cristallisation et une purification segmentaires pour éliminer efficacement les impuretés, ce qui donne un produit dont la pureté est supérieure à 99,5 % et dont la teneur en impuretés uniques est inférieure à 0,1 % .

Analyse Des Réactions Chimiques

Types de réactions : Le plerixafor subit diverses réactions chimiques, notamment des réactions de substitution.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du plerixafor comprennent le chlorure de paratoluènesulfonyle, l’alpha,alpha’-dibromoxylène et l’acétonitrile anhydre. Les réactions sont généralement réalisées dans des conditions anhydres avec des agents liant les acides pour faciliter les réactions de pontage .

Principaux produits : Le principal produit formé à partir de ces réactions est le plerixafor, une polyamine constituée de deux molécules de cyclam reliées par un lieur paraxylène .

Applications de la recherche scientifique

Plerixafor-d4 a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Il est utilisé pour mobiliser les cellules souches hématopoïétiques en vue d’une transplantation autologue chez les patients atteints de lymphome non hodgkinien et de myélome multiple . De plus, son potentiel dans le traitement d’autres hémopathies malignes et dans l’étude de la biologie des cellules souches a été exploré .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au plerixafor comprennent d’autres antagonistes du CXCR4, tels que l’AMD3465 et l’AMD11070. Ces composés ciblent également le récepteur CXCR4, mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques .

Unicité : Plerixafor-d4 est unique en raison de sa grande efficacité à mobiliser les cellules souches hématopoïétiques lorsqu’il est utilisé en association avec le G-CSF. Il a une plus grande probabilité d’atteindre la cible optimale de cellules CD34+ pour la transplantation en moins de procédures d’aphérèse que les autres antagonistes du CXCR4 .

Propriétés

IUPAC Name |

1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQPUIGJQJDJOS-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858326 | |

| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-87-3 | |

| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Plerixafor enhance the mobilization of hematopoietic stem cells (HSCs)?

A1: Plerixafor is a bicyclam CXCR4 antagonist that disrupts the interaction between stromal cell-derived factor-1 (SDF-1) and its receptor, CXCR4 [, ]. This interaction plays a crucial role in retaining HSCs within the bone marrow microenvironment. By blocking CXCR4, Plerixafor promotes the release of HSCs into the peripheral blood, facilitating their collection for transplantation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)